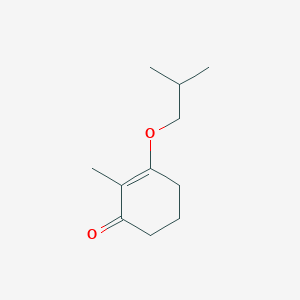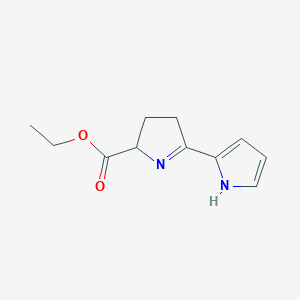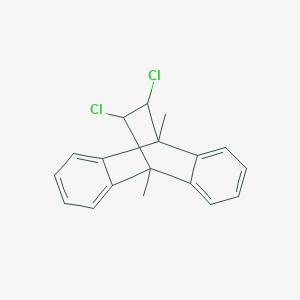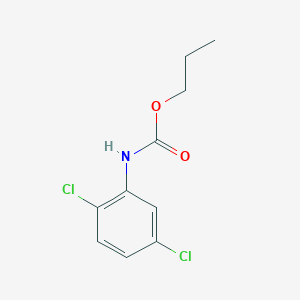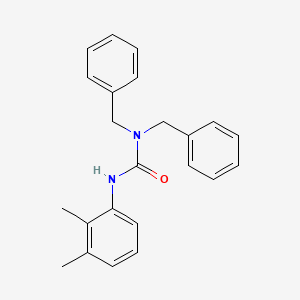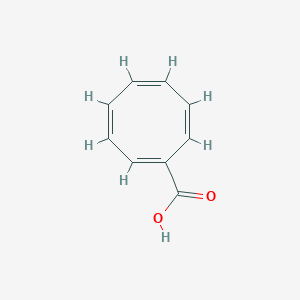
1,3,5,7-Cyclooctatetraenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Cyclooctatetraenecarboxylic acid is an organic compound with the molecular formula C9H8O2. It is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
1,3,5,7-Cyclooctatetraenecarboxylic acid can be synthesized through several methods. One common synthetic route involves the carboxylation of cyclooctatetraene using carbon dioxide in the presence of a strong base. This reaction typically requires specific conditions such as elevated temperatures and pressures to proceed efficiently .
Industrial production methods for this compound are not widely documented, but they likely involve similar carboxylation reactions on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1,3,5,7-Cyclooctatetraenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Cyclooctatetraenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of various chemicals
Wirkmechanismus
The mechanism of action of 1,3,5,7-Cyclooctatetraenecarboxylic acid involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
1,3,5,7-Cyclooctatetraenecarboxylic acid can be compared with other similar compounds such as cyclooctatetraene and its derivatives. Unlike cyclooctatetraene, which is primarily a hydrocarbon, this compound contains a carboxyl group, making it more reactive and versatile in chemical reactions .
Similar compounds include:
Cyclooctatetraene: A polyunsaturated hydrocarbon with the formula C8H8.
Cyclooctane: A saturated hydrocarbon with the formula C8H16.
Cyclooctatetraenone: A ketone derivative of cyclooctatetraene
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Eigenschaften
Molekularformel |
C9H8O2 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
cyclooctatetraenecarboxylic acid |
InChI |
InChI=1S/C9H8O2/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H,(H,10,11)/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7+ |
InChI-Schlüssel |
JTSWCHSPSNVWLC-FXPPOMFJSA-N |
Isomerische SMILES |
C\1=C\C=C/C(=C\C=C1)/C(=O)O |
Kanonische SMILES |
C1=CC=CC(=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[(4-methylbenzyl)sulfonyl]benzene](/img/structure/B11950957.png)

![n-[2-(Tetradecyloxy)phenyl]acetamide](/img/structure/B11950970.png)
![Dimethyl 7-([1,1'-biphenyl]-4-ylcarbonyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11950972.png)
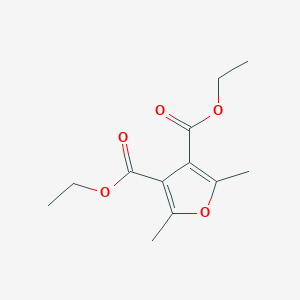


![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
